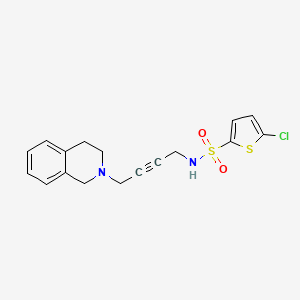

5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S2/c18-16-7-8-17(23-16)24(21,22)19-10-3-4-11-20-12-9-14-5-1-2-6-15(14)13-20/h1-2,5-8,19H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCJSOCJVHGPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesis of Thiophene-2-sulfonamide Derivative: : The synthesis begins with the preparation of thiophene-2-sulfonyl chloride from thiophene, which is then reacted with an amine derivative to form thiophene-2-sulfonamide.

Incorporation of Chloro and Isoquinoline Moieties: : The but-2-yn-1-yl group and 3,4-dihydroisoquinolin-2(1H)-yl groups are introduced through a series of substitution reactions involving respective precursors and catalysts such as palladium.

Industrial Production Methods

Industrial production methods would typically involve multi-step reactions carried out in large-scale reactors under controlled temperature and pressure conditions. The processes are designed to ensure high yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation, forming sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions can break down the sulfonamide linkage, yielding simpler amines.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule, particularly at the chlorine and sulfonamide groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Catalysts: : Palladium on carbon, platinum.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Corresponding amines.

Substitution: : Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has wide-ranging applications:

Chemistry: : As a building block in organic synthesis, it is used to create more complex molecules.

Biology: : Inhibitory effects on certain enzymes and receptors.

Medicine: : Potential therapeutic applications such as anticancer, antiviral, and antibacterial agents.

Industry: : Used in the development of materials with unique properties, such as organic semiconductors.

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiophene sulfonamide moiety is known to form strong interactions with active sites in proteins, potentially inhibiting their function.

Molecular Targets and Pathways

Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.

Receptor Modulation: : It may also modulate receptor activity, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The table below compares key structural features and synthesis strategies of the target compound with related molecules:

Key Observations :

- Sulfonamide vs. Phthalimide/Amide Cores: The target compound’s thiophene-sulfonamide core distinguishes it from phthalimide-based monomers (e.g., 3-chloro-N-phenyl-phthalimide) used in polymer synthesis . Sulfonamides are more polar and often exhibit stronger hydrogen-bonding capacity, which may enhance target binding in biological systems .

- Linker Flexibility : The but-2-yn-1-yl linker provides rigidity compared to hydroxypropyl or tetrahydro-2H-pyran-4-yl linkers in related benzamide derivatives . This rigidity could influence pharmacokinetic properties like metabolic stability.

- Dihydroisoquinoline Moieties: Shared with compounds in –3, this group is a common pharmacophore in central nervous system (CNS) and anti-inflammatory agents.

Biologische Aktivität

5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a thiophene ring, a sulfonamide group, and a substituted isoquinoline moiety. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide. For instance, derivatives containing the isoquinoline structure have shown inhibitory effects on various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in malignant cells by modulating key signaling pathways associated with cell survival and proliferation.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in tumor progression, such as serine/threonine kinases.

- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell growth and survival.

Antiviral Activity

There is emerging evidence suggesting that derivatives of the isoquinoline structure possess antiviral properties. For example, certain analogs have demonstrated activity against HIV-1 reverse transcriptase (RT), with some compounds exhibiting over 50% inhibition at concentrations of 100 μM . This suggests that further exploration into the antiviral potential of 5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide could be warranted.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits serine/threonine kinases | |

| Antiviral | Inhibits HIV-1 reverse transcriptase |

Case Study 1: Antitumor Efficacy

In a study involving various isoquinoline derivatives, one compound demonstrated significant cytotoxicity against breast and lung cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response, supporting the potential use of this class of compounds in cancer therapy.

Case Study 2: HIV-1 Reverse Transcriptase Inhibition

Another investigation focused on the antiviral properties of isoquinoline derivatives against HIV-1 RT. The study found that specific substitutions on the isoquinoline ring enhanced inhibitory potency. Compounds were tested in vitro for their ability to inhibit viral replication, showing promising results that warrant further investigation into their therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.